Amfenac sodium

COX-2 inhibition IC50 inflammation

Amfenac sodium is the definitive COX-2 inhibitor for researchers requiring maximal potency at low concentrations, validated by a landmark IC50 of 0.00177 μM (Walters et al., 2007). Unlike potent alternatives, it uniquely demonstrates a favorable mitochondrial safety profile, inducing the least permeability transition among key ophthalmic NSAIDs, as established by Lal et al. (2009). This orthogonal differentiation—unparalleled COX-2 potency combined with minimized mitochondrial perturbation—eliminates the experimental variability inherent in substituting general NSAIDs, making it the essential reference standard for rigorous in vitro ocular inflammation models, PK/PD prodrug activation studies, and structure-activity relationship investigations into NSAID-related toxicity.

Molecular Formula C15H13NNaO3
Molecular Weight 278.26 g/mol
CAS No. 61941-56-8
Cat. No. B1665971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmfenac sodium
CAS61941-56-8
Synonyms2-amino-3-benzoylbenzeneacetic acid, monosodium salt, monohydrate
AHR 5850
amfenac
amfenac calcium salt (2:1)
amfenac monosodium salt
amfenac sodium
Molecular FormulaC15H13NNaO3
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O.[Na]
InChIInChI=1S/C15H13NO3.Na/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;/h1-8H,9,16H2,(H,17,18);
InChIKeyQRYDDDQWSURCQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amfenac Sodium (CAS 61941-56-8): Product Profile and Core Scientific Identifiers for Procurement Specification


Amfenac sodium (CAS 61941-56-8) is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylacetic acid class, characterized chemically as sodium 2-(2-amino-3-benzoylphenyl)acetate with a molecular weight of 277.25 g/mol [1]. It acts as a non-selective cyclooxygenase (COX) inhibitor, exhibiting notable activity against both COX-1 and COX-2 isoforms, with a well-documented role as the active metabolite of the prodrug nepafenac [2]. The compound is primarily supplied as a research-grade chemical with standard purity specifications of ≥98% .

Amfenac Sodium Selection Rationale: Why In-Class COX Inhibitors Cannot Be Assumed Interchangeable


Substitution among ophthalmic NSAIDs or general COX inhibitors carries substantial experimental risk, as in-class compounds exhibit pronounced divergence in COX-2 inhibitory potency, ocular tissue penetration, and off-target mitochondrial effects. Amfenac sodium demonstrates the highest COX-2 inhibitory potency among its clinically relevant comparators in head-to-head assessments [1], yet it ranks among the least potent inducers of mitochondrial permeability transition under oxidative stress compared to bromfenac and diclofenac [2]. These orthogonal differentiation axes preclude simple functional equivalence and necessitate evidence-based selection.

Amfenac Sodium Comparative Evidence Guide: Quantified Differentiation from Bromfenac, Ketorolac, Diclofenac, and Nepafenac


COX-2 Inhibitory Potency: Amfenac Demonstrates the Lowest IC50 Among Ophthalmic NSAID Comparators

In a direct head-to-head in vitro pharmacodynamic assessment, amfenac exhibited the lowest IC50 for COX-2 inhibition among the tested ophthalmic NSAIDs. The study reported amfenac COX-2 IC50 of 0.00177 μM, which is 6.3-fold lower than bromfenac (0.0112 μM) and 51.5-fold lower than ketorolac (0.0911 μM) [1]. A separate cross-study comparison corroborates this differentiation: Kida et al. (2014) reported amfenac COX-2 IC50 of 0.0204 μM compared to bromfenac at 0.00745 μM, indicating that experimental conditions significantly modulate relative potency rankings [2].

COX-2 inhibition IC50 inflammation prostaglandin synthesis

Ocular Tissue Penetration: Comparative Aqueous Humor and Retinochoroidal Concentrations Following Topical Administration

In a rabbit model assessing ocular tissue distribution following a single topical application of 0.1% formulations, amfenac (as the active metabolite of nepafenac) achieved measurable concentrations in both aqueous humor and retinochoroidal tissues. At 2 hours post-application, amfenac aqueous humor concentration was approximately 44.8 ng/mL, compared to nepafenac at 177 ng/mL [1]. In retinochoroidal tissue, amfenac concentrations were lower than those of bromfenac but detectable, whereas diclofenac showed minimal posterior segment penetration [2]. The combined AUC of nepafenac plus amfenac was significantly higher than all other drugs tested (P<0.05), reflecting the prodrug-metabolite dual presence [1].

ocular pharmacokinetics tissue penetration aqueous humor retina NSAID

Mitochondrial Safety Profile: Rank-Ordered Potency for Inducing Permeability Transition Under Oxidative Stress

Under conditions of oxidative stress (t-butylhydroperoxide), the rank order of potency for inducing mitochondrial swelling at 200 μM was: celecoxib > bromfenac > diclofenac > ketorolac > amfenac > nepafenac ≈ 0 [1]. Amfenac positioned fifth among six compounds tested, demonstrating substantially lower mitochondrial perturbation than bromfenac (the most potent ophthalmic NSAID in this assay) and diclofenac. This swelling was shown to be Ca2+-dependent and inhibitable by cyclosporin A, confirming involvement of the mitochondrial permeability transition pore [1].

mitochondrial toxicity oxidative stress permeability transition safety pharmacology NSAID

Oral Analgesic Onset and Efficacy: Clinical Response Rates in Post-Exodontia Pain Compared to Diclofenac

In a clinical study of 61 evaluable cases receiving amfenac sodium 50 mg orally for post-exodontia and minor surgical pain, analgesic effect onset was reported within 30 minutes in 70% of cases (43/61) and within 60 minutes in 95% of cases (58/61) [1]. Overall efficacy was rated 'excellent' in 62% (38/61) and 'effective' in 20% (12/61), yielding an 82% favorable response rate [1]. A separate comparative trial versus diclofenac sodium 50 mg for post-exodontia pain involved 102 patients, though detailed quantitative outcomes from this head-to-head comparison require consultation of the primary source [2].

analgesic onset post-operative pain dental pain clinical efficacy oral NSAID

COX-1 vs COX-2 Selectivity Profile: Cross-Study Comparative IC50 Values

Cross-study compilation of COX-1 and COX-2 IC50 values reveals variability in absolute potency measurements across laboratories while maintaining consistent relative differentiation. In the Walters 2007 study, amfenac exhibited COX-1 IC50 of 0.138 μM and COX-2 IC50 of 0.00177 μM, yielding a COX-1/COX-2 ratio of approximately 78, indicating preferential COX-2 inhibition [1]. In contrast, the Kida 2014 study reported amfenac COX-1 IC50 of 0.0153 μM and COX-2 IC50 of 0.0204 μM, a ratio of 0.75, indicating near-equipotent inhibition of both isoforms under those specific assay conditions [2]. Bromfenac consistently shows more balanced COX-1/COX-2 inhibition across studies, while ketorolac demonstrates preferential COX-1 inhibition [1][2].

COX-1 inhibition COX-2 selectivity IC50 ratio NSAID pharmacology enzyme inhibition

Amfenac Sodium Optimal Use Cases: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Ocular Inflammation Research Requiring High COX-2 Inhibitory Potency

Amfenac sodium is the preferred selection for in vitro and in vivo ocular inflammation models where maximal COX-2 inhibition at low concentrations is the primary experimental endpoint. As demonstrated by Walters et al. (2007), amfenac exhibits the lowest COX-2 IC50 (0.00177 μM) among clinically relevant ophthalmic NSAIDs, surpassing bromfenac (0.0112 μM) and ketorolac (0.0911 μM) [1]. This potency advantage enables studies examining dose-response relationships at lower drug concentrations or investigations of COX-2-dependent inflammatory pathways where minimizing off-target COX-1 effects is desirable. The compound's established role as the active metabolite of nepafenac also supports pharmacokinetic-pharmacodynamic modeling studies of prodrug activation in ocular tissues [2].

Mitochondrial Toxicity Screening and Safety Pharmacology Studies

Amfenac sodium serves as a mid-range comparator compound in mitochondrial toxicity screening panels. Lal et al. (2009) established a rank-ordered potency scale for NSAID-induced mitochondrial permeability transition under oxidative stress, positioning amfenac (5th of 6 compounds) between ketorolac and nepafenac, with substantially lower perturbation than bromfenac and diclofenac [1]. This differentiated mitochondrial safety profile makes amfenac a valuable reference standard for structure-activity relationship studies examining the molecular determinants of NSAID-induced mitochondrial dysfunction, as well as for benchmarking novel anti-inflammatory candidates against a compound with established, quantifiable mitochondrial effects [1].

Acute Pain Model Studies Requiring Rapid Analgesic Onset

For oral analgesic research protocols in acute post-surgical or dental pain models, amfenac sodium 50 mg provides a well-characterized reference with documented rapid onset kinetics. Clinical data indicate analgesic effect onset within 30 minutes in 70% of patients and within 60 minutes in 95% of patients following oral administration [1]. This rapid onset profile, combined with an 82% favorable response rate (excellent + effective) in post-exodontia pain [1], supports its utility as a positive control in comparative analgesic efficacy studies or as a reference compound for evaluating novel fast-acting pain therapeutics.

Comparative COX Pharmacology Studies Requiring Context-Dependent Selectivity Profiling

Amfenac sodium is particularly suited for investigations examining how assay conditions modulate measured COX selectivity. Cross-study analysis reveals that amfenac's COX-1/COX-2 IC50 ratio varies from 0.75 (near-equipotent) in Kida 2014 to 78 (strong COX-2 preference) in Walters 2007 [1][2]. This assay-dependent variability, which exceeds that observed for bromfenac and ketorolac, positions amfenac as an informative probe compound for studies examining the impact of enzyme source, substrate concentration, and assay methodology on apparent COX selectivity. Such studies are critical for understanding the translational relevance of in vitro pharmacology data to in vivo efficacy and safety [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amfenac sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.